N-Carbamoyl-N-ethyl-3-methylbenzene-1-sulfonamide

Description

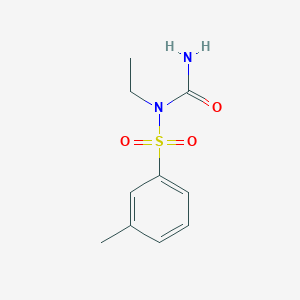

N-Carbamoyl-N-ethyl-3-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a methyl group at the 3-position, a sulfonamide group at the 1-position, and an N-ethyl carbamoyl moiety.

Properties

CAS No. |

646068-95-3 |

|---|---|

Molecular Formula |

C10H14N2O3S |

Molecular Weight |

242.30 g/mol |

IUPAC Name |

1-ethyl-1-(3-methylphenyl)sulfonylurea |

InChI |

InChI=1S/C10H14N2O3S/c1-3-12(10(11)13)16(14,15)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H2,11,13) |

InChI Key |

VWLIQBLDPYMRQX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C(=O)N)S(=O)(=O)C1=CC=CC(=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamoyl-N-ethyl-3-methylbenzene-1-sulfonamide typically involves the reaction of 3-methylbenzenesulfonyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere at room temperature, followed by purification using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl-N-ethyl-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form corresponding amines.

Substitution: It undergoes nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Biological Applications

-

Inhibition of Carbonic Anhydrase :

- N-Carbamoyl-N-ethyl-3-methylbenzene-1-sulfonamide has been identified as an effective inhibitor of carbonic anhydrase enzymes. These enzymes play critical roles in physiological processes like respiration and acid-base balance.

- Research indicates that derivatives of sulfonamides can exhibit low nanomolar activity against various isoforms of carbonic anhydrase, suggesting potential therapeutic applications in treating conditions such as glaucoma and edema .

- Antibacterial Properties :

- Potential Antitumor Activity :

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods that highlight the importance of optimizing reaction conditions to enhance yields:

- Nucleophilic Acyl Substitution : This method involves the reaction between an electrophile and a nucleophilic amine, which is common in the synthesis of sulfonamides .

- Enantioselective Protocols : Recent advancements have focused on developing enantioselective methodologies using N-carbamoyl imines, which can provide more specific derivatives with potentially enhanced biological activities .

Case Study 1: Inhibition Studies

Research has demonstrated that this compound interacts with various isoforms of carbonic anhydrase. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to quantify these interactions, providing insights into its binding affinity and inhibitory mechanisms .

Case Study 2: Structural Similarities

A comparative analysis with structurally similar compounds reveals that while many share the sulfonamide moiety, this compound's unique combination of functional groups may lead to distinct pharmacological profiles. For instance:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Sulfamethoxazole | Sulfanilamide derivative | Broad-spectrum antibiotic activity |

| Acetazolamide | Contains a five-membered ring | Primarily used for treating glaucoma |

| Furosemide | Contains a furan ring | Loop diuretic used in heart failure |

| Benzene sulfonamide | Basic structure similar to sulfanilamide | Precursor in various synthetic pathways |

Mechanism of Action

The mechanism of action of N-Carbamoyl-N-ethyl-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly . The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Compounds for Comparison:

N-(Carbamoylmethyl)-2-{4-[(5-methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide (3ae) Structural Features: Contains a benzimidazole core with methoxy and pyridylmethylsulfinyl substituents, linked to a phenoxyacetamide-carbamoylmethyl group. Key Differences: The presence of a benzimidazole ring and additional methoxy groups distinguishes it from the simpler benzene-sulfonamide scaffold of the target compound .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structural Features : A benzamide derivative with a hydroxy-dimethylethyl group.

- Key Differences : Lacks the sulfonamide moiety but shares the 3-methylbenzene motif. Its N,O-bidentate directing group contrasts with the carbamoyl-ethyl functionality in the target compound, affecting metal-binding capabilities .

4-Amino-N-(3-methyl-5-isoxazolyl)benzenesulfonamide (Sulfamethoxazole Related Compound F) Structural Features: A sulfonamide with an isoxazole substituent. Key Differences: The isoxazole ring replaces the carbamoyl-ethyl group, altering electronic properties and biological targets (e.g., antimicrobial vs.

Physicochemical and Spectroscopic Data

Biological Activity

N-Carbamoyl-N-ethyl-3-methylbenzene-1-sulfonamide is a sulfonamide compound notable for its biological activities, particularly as an inhibitor of carbonic anhydrase (CA) enzymes. This article delves into its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a carbamoyl group, an ethyl group, and a sulfonamide moiety attached to a 3-methylbenzene ring. The general formula indicates its molecular weight and the presence of nitrogen, oxygen, and sulfur atoms, which are crucial for its biological activity. The sulfonamide functional group is widely recognized for its antibacterial properties and has been instrumental in the development of various pharmaceuticals.

Inhibition of Carbonic Anhydrase

One of the primary biological activities of this compound is its role as an inhibitor of carbonic anhydrase enzymes. These enzymes are vital in physiological processes such as respiration and acid-base balance. Studies have demonstrated that derivatives of sulfonamides can exhibit low nanomolar activity against various isoforms of carbonic anhydrase, suggesting potential therapeutic applications in treating conditions like glaucoma and edema .

Table 1: Inhibition Potency Against Carbonic Anhydrase Isoforms

| Isoform | K_i (nM) | K_cat (s^{-1}) | K_cat/K_M (M^{-1} s^{-1}) |

|---|---|---|---|

| hCA I | 250 | 2.0 × 10^5 | 5.0 × 10^7 |

| hCA II | 12.1 | 1.4 × 10^6 | 1.5 × 10^8 |

| hCA IX | 34.9 | 3.8 × 10^5 | 5.5 × 10^7 |

| hCA XIII | >500 | 1.5 × 10^5 | 1.1 × 10^7 |

This table illustrates the varying inhibition potency of this compound against different carbonic anhydrase isoforms, highlighting its potential utility in clinical applications.

Other Biological Activities

In addition to its inhibitory effects on carbonic anhydrase, this compound has been evaluated for other biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. Research has shown that sulfonamide derivatives can exhibit significant antimicrobial activity against various pathogens, including resistant strains . Furthermore, some studies indicate that certain derivatives possess anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies that emphasize careful control over reaction conditions to optimize yields and minimize by-products. Common synthetic routes include:

- Direct Sulfonation : Involves the reaction of the corresponding aromatic compound with sulfur trioxide.

- Carbamoylation : The introduction of the carbamoyl group can be accomplished through reactions with isocyanates or carbamates.

- Alkylation : The ethyl group is typically introduced via alkylation reactions with ethyl halides.

Case Studies

Recent studies have explored the pharmacodynamics and interactions of this compound with various biological targets:

- Study on Carbonic Anhydrase Inhibition : A study utilized surface plasmon resonance to assess binding affinities between this compound and different CA isoforms, revealing significant interactions that could lead to therapeutic applications in managing conditions like glaucoma .

- Antimicrobial Evaluation : Another research effort assessed a series of sulfonamide derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria, indicating that compounds similar to this compound displayed promising results against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.